molecular formula C17H18N4O2 B2791058 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-02-6

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2791058
CAS No.: 2097914-02-6
M. Wt: 310.357
InChI Key: VCHMIHHSRTUPPZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a benzopyran ring fused with an azetidine and pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzopyran ring or the azetidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to the combination of the benzopyran, azetidine, and pyridazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(15-8-7-12-4-1-2-5-14(12)23-15)21-10-13(11-21)19-16-6-3-9-18-20-16/h1-6,9,13,15H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHMIHHSRTUPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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